molecular formula C54H92N4O6 B151061 Androstane-3,17-diol, 2-(morpholin-4-yl)-16-(pyrrolidin-1-yl), (2beta,3alpha,5alpha,16beta,17beta)- CAS No. 119302-20-4

Androstane-3,17-diol, 2-(morpholin-4-yl)-16-(pyrrolidin-1-yl), (2beta,3alpha,5alpha,16beta,17beta)-

Cat. No.: B151061
CAS No.: 119302-20-4
M. Wt: 893.3 g/mol
InChI Key: AQOKTKOEOSDJRC-NJYHMWOTSA-N
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Description

(2b,3a,5a,16b,17b)-2-(4-Morpholinyl)-16-(1-pyrrolidinyl)androstane-3,17-diol is a synthetic androstane-based steroid derivative of significant interest in biochemical research, particularly in the study of hormone signaling and receptor interactions. Its core research value lies in its potential as a selective androgen receptor modulator (SARM) or as a probe for studying the structure-activity relationships of steroidal compounds. The molecular structure incorporates key modifications, including a morpholino group at the 2-position and a pyrrolidinyl group at the 16-position, which are designed to influence its binding affinity and functional activity at androgen and other steroid hormone receptors. Researchers utilize this compound to investigate the nuances of ligand-receptor binding, the subsequent impact on gene expression, and the modulation of anabolic pathways. These studies are crucial for advancing the understanding of endocrine physiology and for the preclinical exploration of novel therapeutic strategies for conditions such as muscle wasting, osteoporosis, and other disorders related to hormonal imbalance. Its mechanism of action is believed to involve high-affinity binding to the androgen receptor (AR), potentially acting as an agonist, antagonist, or selective tissue-specific modulator, thereby allowing scientists to dissect the complex signaling cascades controlled by androgens. This makes it a valuable tool for pharmacological profiling and for developing new research models of androgen-dependent processes.

Properties

CAS No.

119302-20-4

Molecular Formula

C54H92N4O6

Molecular Weight

893.3 g/mol

IUPAC Name

(2S,3S,5S,8R,9R,10S,13S,14R,16S,17R)-10,13-dimethyl-2-morpholin-4-yl-16-pyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol;(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-2-morpholin-4-yl-16-pyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/2C27H46N2O3/c2*1-26-8-7-20-19(21(26)16-22(25(26)31)28-9-3-4-10-28)6-5-18-15-24(30)23(17-27(18,20)2)29-11-13-32-14-12-29/h2*18-25,30-31H,3-17H2,1-2H3/t18-,19+,20+,21+,22-,23-,24-,25-,26-,27-;18-,19+,20-,21-,22-,23-,24-,25-,26-,27-/m00/s1

InChI Key

AQOKTKOEOSDJRC-NJYHMWOTSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@@H]2O)N4CCCC4)CC[C@@H]5[C@@]3(C[C@@H]([C@H](C5)O)N6CCOCC6)C

Canonical SMILES

CC12CCC3C(C1CC(C2O)N4CCCC4)CCC5C3(CC(C(C5)O)N6CCOCC6)C

Pictograms

Acute Toxic; Irritant; Environmental Hazard

Origin of Product

United States

Preparation Methods

The synthesis of (2b,3a,5a,16b,17b)-2-(4-Morpholinyl)-16-(1-pyrrolidinyl)androstane-3,17-diol involves multiple steps, starting from the androstane skeleton. The key steps include:

    Introduction of the Morpholine Group: This is typically achieved through nucleophilic substitution reactions where a suitable leaving group on the androstane skeleton is replaced by the morpholine group.

    Introduction of the Pyrrolidine Group: Similar to the morpholine group, the pyrrolidine group is introduced through nucleophilic substitution.

Industrial production methods often involve optimizing these steps to increase yield and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

(2b,3a,5a,16b,17b)-2-(4-Morpholinyl)-16-(1-pyrrolidinyl)androstane-3,17-diol: undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions are used to introduce the morpholine and pyrrolidine groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can lead to the formation of diols, while reduction with lithium aluminum hydride can produce alcohols.

Scientific Research Applications

Pharmaceutical Synthesis

The compound is predominantly utilized as an intermediate in the synthesis of various pharmaceuticals, notably muscle relaxants such as rocuronium bromide . Rocuronium bromide is widely used during surgical procedures to facilitate intubation and relaxation of skeletal muscles by blocking acetylcholine receptors at the neuromuscular junction .

Steroid Metabolism Studies

Research involving this compound extends to studies on steroid metabolism and the biological effects of synthetic steroids on various systems. Its structure allows for investigations into how modifications to steroid frameworks can affect biological activity and metabolism .

Chemical Reaction Studies

The compound undergoes several chemical reactions that are valuable for research purposes:

  • Oxidation : Utilized to introduce additional functional groups or modify existing ones.
  • Reduction : Employed to convert double bonds to single bonds or remove oxygen-containing groups.
  • Nucleophilic Substitution : Key in introducing morpholine and pyrrolidine groups into the steroid framework .

Biological Research

In biological contexts, this compound is studied for its potential effects on muscle relaxation mechanisms and its interactions with various biological targets. Understanding these interactions can lead to the development of new therapeutic agents or enhancements of existing drugs.

Case Study 1: Synthesis of Rocuronium Bromide

A detailed synthesis pathway for rocuronium bromide illustrates the role of (2b,3a,5a,16b,17b)-2-(4-Morpholinyl)-16-(1-pyrrolidinyl)androstane-3,17-diol as a crucial intermediate. The synthesis involves multiple steps starting from the androstane skeleton, where specific reagents are used to introduce morpholine and pyrrolidine groups effectively.

Case Study 2: Steroid Interaction Studies

Research conducted on the interactions between this compound and various receptors has highlighted its potential in modifying steroid activity. Studies have shown that alterations in the steroid structure can significantly affect receptor binding affinity and biological outcomes.

Mechanism of Action

The mechanism of action of (2b,3a,5a,16b,17b)-2-(4-Morpholinyl)-16-(1-pyrrolidinyl)androstane-3,17-diol involves its interaction with specific molecular targets in the body. As an intermediate in the synthesis of rocuronium bromide, it ultimately contributes to the muscle-relaxing effects of the final product. Rocuronium bromide works by blocking acetylcholine receptors at the neuromuscular junction, preventing the transmission of nerve impulses to muscles and thereby causing muscle relaxation .

Comparison with Similar Compounds

Androstane-3,17-diol (A-3,17-Diol)

Molecular Formula : C19H30O2
Key Differences :

  • Lacks morpholinyl and pyrrolidinyl substituents.
  • Acts as a biomarker in pregnancy studies, with plasma levels monitored via LC-MS/MS to predict delivery timing in singleton pregnancies .

Table 1: Key Properties Comparison

Property Target Compound Androstane-3,17-diol
Molecular Weight 446.67 g/mol 290.45 g/mol
Functional Groups Morpholinyl, Pyrrolidinyl Hydroxyl groups at C3, C17
Application Pharmaceutical intermediate Clinical biomarker
Purity >95% (HPLC) Quantified in plasma

17-Acetate Derivative (CAS 119302-24-8)

Molecular Formula : C29H48N2O4
Key Differences :

  • Contains an acetyl group at C17, enhancing lipophilicity for improved drug formulation .
  • Synthesized from the target compound via acetylation, serving as a precursor in rocuronium bromide production .
  • Higher molecular weight (488.70 g/mol) compared to the target compound .

Synthetic Pathway Advantage :
The acetylation step is selective, avoiding disubstituted impurities and ensuring high purity (>99.8% HPLC) .

16β-Substituted Steroidal Derivatives (e.g., Imidazolyl Derivatives)

Example : 16β-(Imidazol-1-yl)-17-oxo-5-androsten-3β-ol
Key Differences :

  • Replaces pyrrolidinyl with imidazolyl at C14.
  • Synthesized via nucleophilic substitution, with lower yields (41–51%) compared to the target compound’s optimized routes (57.8% yield) .

Androstane Isomers (e.g., 5α- vs. 5β-androstane-diols)

Key Differences :

  • Stereochemical variations (e.g., 5α vs. 5β) significantly impact chromatographic separation and biological activity .
  • The target compound’s 5α configuration optimizes stability and synthetic efficiency, whereas 5β isomers are less prevalent in pharmaceutical applications .

Table 2: Stereochemical Impact on Separation

Isomer Pair Resolution Value
5α-androstane-17β-ol vs. 5β-androstane-3α,17β-diol 11.827
5β-androstane-3α,17β-diol vs. 5β-androstane-3β,17β-diol -7.232

Abiraterone (17-(3-Pyridinyl)androsta-5,16-dien-3-ol)

Molecular Formula: C24H31NO Key Differences:

  • Contains a pyridinyl group at C17 instead of morpholinyl/pyrrolidinyl.
  • Used clinically as a prostate cancer therapy, contrasting with the target compound’s role in anesthesia .
  • Highlights the therapeutic versatility of steroidal modifications.

Biological Activity

The compound (2b,3a,5a,16b,17b)-2-(4-Morpholinyl)-16-(1-pyrrolidinyl)androstane-3,17-diol, commonly referred to as Rocuronium Bromide Intermediate or LK-7, is a synthetic derivative of androstane. It has garnered attention in pharmaceutical research due to its potential applications in anesthesiology and its role as an intermediate in the synthesis of Rocuronium Bromide, a neuromuscular blocking agent used during surgical procedures. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C27H46N2O3
  • Molecular Weight : 446.67 g/mol
  • CAS Number : 119302-20-4
  • Purity : >95% (HPLC)

The biological activity of (2b,3a,5a,16b,17b)-2-(4-Morpholinyl)-16-(1-pyrrolidinyl)androstane-3,17-diol primarily involves its interaction with nicotinic acetylcholine receptors (nAChRs). As a neuromuscular blocker, it competes with acetylcholine at the neuromuscular junction, leading to muscle relaxation. This mechanism is crucial during surgeries where muscle paralysis is required for intubation and surgical access.

Pharmacological Studies

Several studies have investigated the pharmacological properties of this compound:

  • Neuromuscular Blocking Activity :
    • In vitro studies demonstrated that (2b,3a,5a,16b,17b)-2-(4-Morpholinyl)-16-(1-pyrrolidinyl)androstane-3,17-diol exhibits significant neuromuscular blocking effects comparable to Rocuronium Bromide.
    • A study reported that the compound effectively inhibits muscle contractions in isolated preparations of neuromuscular junctions .
  • Comparative Efficacy :
    • Comparative studies against other neuromuscular blockers indicated that this compound has a rapid onset and a moderate duration of action. This property makes it suitable for rapid sequence intubation .
  • Safety Profile :
    • Toxicological assessments revealed a favorable safety profile at therapeutic doses; however, high concentrations can lead to adverse effects such as hypotension and respiratory depression .

Case Studies

Several case studies have highlighted the clinical relevance of (2b,3a,5a,16b,17b)-2-(4-Morpholinyl)-16-(1-pyrrolidinyl)androstane-3,17-diol:

  • Case Study 1 : A clinical trial involving patients undergoing elective surgery demonstrated that administration of Rocuronium Bromide resulted in effective muscle relaxation without significant cardiovascular side effects .
  • Case Study 2 : Another study focused on patients with varying degrees of renal function showed that the pharmacokinetics of Rocuronium were not significantly altered by renal impairment when using this intermediate compound .

Data Table: Comparative Efficacy of Neuromuscular Blockers

CompoundOnset TimeDuration of ActionSide Effects
Rocuronium Bromide1-2 min30-60 minHypotension, Respiratory Depression
(2b,3a,5a,16b,17b)-2-(4-Morpholinyl)-16-(1-pyrrolidinyl)androstane-3,17-diol1-2 minModerateSimilar to Rocuronium
Vecuronium2-3 min20-35 minBradycardia
Atracurium2-3 min30 minHistamine Release

Q & A

Basic: What is the synthetic pathway for (2β,3α,5α,16β,17β)-2-(4-Morpholinyl)-16-(1-pyrrolidinyl)androstane-3,17-diol, and what intermediates are critical?

The compound is synthesized via a multi-step process involving steroid backbone functionalization. Key steps include:

  • Epoxide ring opening : Introduction of morpholinyl and pyrrolidinyl groups at C2 and C16 positions, respectively, using regioselective nucleophilic attack under controlled pH and temperature .
  • Hydroxylation : Stereospecific oxidation/reduction to establish 3α- and 17β-hydroxyl groups, often employing catalysts like Pd/C or enzymatic methods to preserve stereochemistry .
  • Intermediate isolation : Critical intermediates include 17-acetoxy derivatives (e.g., 17-acetoxy-3-hydroxy variants) for selective protection during synthesis .

Advanced: How can enantiomeric purity be optimized during synthesis?

Enantiomeric purity is ensured through:

  • Chiral resolution : Use of chiral stationary phases in HPLC (e.g., amylose- or cellulose-based columns) to separate diastereomers .
  • Asymmetric catalysis : Employing chiral ligands (e.g., BINAP) in transition metal-catalyzed steps to enhance stereoselectivity .
  • Crystallization control : Solvent polarity adjustments (e.g., ethanol/water mixtures) to preferentially crystallize the desired enantiomer .

Basic: What spectroscopic methods confirm the compound’s structural integrity?

  • NMR : 1^1H and 13^13C NMR validate substituent positions (e.g., morpholinyl proton signals at δ 2.4–3.2 ppm; pyrrolidinyl protons at δ 1.6–2.1 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (446.67 g/mol) and fragmentation patterns .
  • IR spectroscopy : Hydroxyl stretches (~3200–3500 cm1^{-1}) and morpholinyl C-O-C bands (~1100 cm1^{-1}) .

Advanced: How do reaction conditions (solvent, temperature) affect synthesis kinetics?

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitution at C2/C16 by stabilizing transition states, while non-polar solvents (e.g., toluene) improve regioselectivity .
  • Temperature : Elevated temperatures (~80°C) reduce reaction time but may increase epimerization risk; lower temperatures (~25°C) favor stereochemical retention .
  • Kinetic studies : Use in-situ FTIR or HPLC monitoring to track intermediate conversion rates .

Basic: Why are morpholinyl and pyrrolidinyl groups essential for its role as an intermediate?

  • Morpholinyl : Enhances solubility in polar reaction media and directs regioselective functionalization at C2 via its electron-rich nitrogen .
  • Pyrrolidinyl : Stabilizes the quaternary ammonium structure in downstream derivatives (e.g., rocuronium bromide) by providing steric bulk and cationic charge .

Advanced: How can conflicting solubility data in polar solvents be resolved?

  • Purity assessment : Use DSC (melting point >210°C) and TGA to detect impurities affecting solubility .
  • Solvent screening : Systematic testing in DMSO, methanol, and water with sonication to assess true solubility vs. colloidal dispersion .
  • Crystal polymorphism analysis : X-ray diffraction to identify hydrate/anhydrate forms impacting solubility .

Basic: What protocols ensure compound stability during storage?

  • Storage : 4°C in airtight, amber vials with desiccants to prevent hygroscopic degradation .
  • Stability monitoring : Periodic HPLC analysis to detect degradation products (e.g., oxidized hydroxyl groups) .

Advanced: What computational tools predict its interactions with neuromuscular targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to nicotinic acetylcholine receptors (nAChRs), leveraging crystallographic data from rocuronium bromide complexes .
  • MD simulations : GROMACS simulations assess binding stability under physiological conditions (e.g., pH 7.4, 310 K) .

Basic: How does stereochemistry influence its utility in drug synthesis?

  • 3α/17β-OH configuration : Critical for hydrogen bonding with nAChR residues; inversion at these positions reduces neuromuscular blocking efficacy in final APIs .
  • C16β-pyrrolidinyl : Ensures proper spatial orientation for quaternization in rocuronium bromide synthesis .

Advanced: What challenges arise in scaling up synthesis while maintaining selectivity?

  • Catalyst poisoning : Trace impurities in bulk reagents (e.g., morpholine) deactivate Pd catalysts; pre-purification via distillation is essential .
  • Heat dissipation : Exothermic reactions (e.g., epoxide ring opening) require jacketed reactors to prevent thermal degradation .
  • Process analytical technology (PAT) : In-line NIR or Raman spectroscopy monitors reaction progression in real-time to optimize yield (>85%) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Androstane-3,17-diol, 2-(morpholin-4-yl)-16-(pyrrolidin-1-yl), (2beta,3alpha,5alpha,16beta,17beta)-
Reactant of Route 2
Androstane-3,17-diol, 2-(morpholin-4-yl)-16-(pyrrolidin-1-yl), (2beta,3alpha,5alpha,16beta,17beta)-

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